molecular formula C19H27N3O3S2 B2777499 4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 933213-59-3

4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2777499
CAS No.: 933213-59-3
M. Wt: 409.56
InChI Key: JXTODROFBPYNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione is a benzothiadiazine derivative characterized by:

  • A 4-butyl group at position 4 of the benzothiadiazine core.
  • A sulfanyl (-S-) group at position 3, linked to a 2-(4-methylpiperidin-1-yl)-2-oxoethyl moiety.
  • A 1,1-dione configuration on the sulfur atom in the benzothiadiazine ring.

Benzothiadiazine derivatives are historically associated with diuretic and antihypertensive activities due to structural similarities to sulfonamide drugs . However, modifications to the substituents (e.g., alkyl chains, heterocycles) can modulate pharmacological properties such as receptor affinity, metabolic stability, and solubility.

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S2/c1-3-4-11-22-16-7-5-6-8-17(16)27(24,25)20-19(22)26-14-18(23)21-12-9-15(2)10-13-21/h5-8,15H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTODROFBPYNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)N3CCC(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with sulfur and nitrogen sources under controlled conditions.

    Introduction of the Butyl Group: The butyl group is introduced through an alkylation reaction, where a butyl halide reacts with the benzothiadiazine ring in the presence of a base.

    Attachment of the Piperidinyl Group: The piperidinyl group is attached via a nucleophilic substitution reaction, where the piperidine derivative reacts with the benzothiadiazine intermediate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and automated processes to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups attached to the benzothiadiazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. The compound can modulate the activity of various enzymes and receptors, leading to its diverse pharmacological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an activator of receptors that regulate physiological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The target compound is distinguished by its 4-methylpiperidin-1-yl substituent, which introduces a nitrogen-containing heterocycle connected via a ketone-containing ethyl chain. Below is a comparative analysis with structurally related benzothiadiazines and sulfonamide derivatives:

Table 1: Structural Comparison of Benzothiadiazine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Structural Features Hypothesized Impact References
Target Compound 4-butyl, 3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl ~450 (estimated) Bulky piperidine group, ketone linker Enhanced lipophilicity; potential CNS penetration
4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione 3-[pyridopyrimidinyl-methyl]sulfanyl Not reported Larger fused heterocycle Reduced solubility; possible kinase inhibition
3-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione 3-[4-(chlorophenyl)piperazin-1-yl]ethyl 432.92 Chlorophenyl-piperazine group Improved receptor selectivity; metabolic stability
7-chloro-3-methyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione 7-chloro, 3-methyl Not reported Simple halogen and methyl groups Classical diuretic activity; higher polarity
3-(piperidin-3-yl)-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione hydrochloride 3-piperidinyl 340.43 Direct piperidine attachment Increased basicity; potential for salt formation

Hypothesized Pharmacological Implications

  • Lipophilicity and Absorption : The 4-butyl group and 4-methylpiperidine moiety in the target compound likely enhance membrane permeability compared to polar derivatives like 7-chloro-3-methyl analogs .
  • Metabolic Stability : The ketone linker in the target compound may reduce susceptibility to enzymatic degradation compared to ester or amide-containing analogs .
  • Receptor Interactions: Piperidine and piperazine substituents (as in the target compound and derivative) could target neurotransmitter receptors (e.g., serotonin, dopamine) due to their structural mimicry of endogenous ligands .

Biological Activity

4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound belonging to the benzothiadiazine family. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including potential therapeutic effects against various diseases.

Chemical Structure and Properties

The compound features a benzothiadiazine ring system with various functional groups that enhance its biological activity. The presence of the butyl and piperidinyl groups is particularly significant as they contribute to the compound's selectivity and efficacy in biological systems.

Molecular Characteristics

  • CAS Number : 933213-59-3
  • Molecular Weight : 409.56 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It modulates the activity of various enzymes and receptors, leading to its pharmacological effects. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways or as an activator of receptors that regulate physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds related to benzothiadiazines possess antimicrobial properties. The specific compound may exhibit similar activities, potentially inhibiting the growth of various bacterial strains.

Anticancer Activity

Benzothiadiazine derivatives have been investigated for their anticancer potential. The structural features of this compound suggest it may inhibit cell proliferation and induce apoptosis in cancer cells.

Antihypertensive Effects

Research on related compounds indicates potential antihypertensive effects. The mechanism may involve the modulation of vascular smooth muscle function or interference with renin-angiotensin systems.

Case Studies and Research Findings

Several studies have explored the biological activities of benzothiadiazine derivatives. Here are some notable findings:

StudyFindings
Ahmad et al. (2008)Reported antibacterial activities of benzothiadiazine derivatives.
Menear et al. (2008)Identified anticancer properties in related compounds through CDK4 inhibition.
Gupta et al. (2002)Found analgesic and anti-inflammatory activities in benzothiadiazines.

Q & A

Basic: What synthetic strategies are commonly employed for preparing this compound?

Methodological Answer:
The synthesis involves multi-step organic transformations, typically starting with the functionalization of the benzothiadiazine core. Key steps include:

  • Sulfanyl Group Introduction : A thiolation reaction using CS₂ under basic conditions (e.g., KOH in ethanol, reflux for 4–5 hours) to attach the sulfanyl moiety .
  • Piperidine Coupling : Reacting 4-methylpiperidine with bromoacetyl chloride to form the 2-(4-methylpiperidin-1-yl)-2-oxoethyl intermediate, followed by nucleophilic substitution with the sulfanyl group .
  • Purification : Column chromatography or recrystallization (e.g., using CHCl₃/MeOH) to isolate the final product, confirmed via HPLC for >95% purity .

Advanced: How can the coupling reaction between the benzothiadiazine core and sulfanyl-piperidine moiety be optimized?

Methodological Answer:
Optimization focuses on:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency in DMF at 80–100°C, reducing side-product formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilicity of the sulfanyl group .
  • Reaction Monitoring : Real-time FT-IR or TLC to track intermediate consumption. Yield improvements (from ~50% to >70%) are achievable by adjusting stoichiometry (1:1.2 molar ratio of core to intermediate) .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Peaks at δ 1.35–1.50 ppm (butyl CH₂), δ 3.20–3.50 ppm (piperidine N-CH₂), and δ 7.60–8.20 ppm (aromatic protons) validate substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (C₂₀H₂₈N₃O₃S₂) confirms molecular identity .
  • IR Spectroscopy : Stretching frequencies at 1680–1700 cm⁻¹ (C=O) and 1150–1250 cm⁻¹ (S=O) confirm functional groups .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (>99% purity required for reliable IC₅₀ values) .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., reference inhibitors) to minimize variability .
  • Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., varying piperidine substituents) to isolate contributions of specific functional groups .

Advanced: How can computational methods predict the reactivity of the sulfanyl-ethyl-piperidine substituent?

Methodological Answer:

  • DFT Calculations : Model bond dissociation energies (BDE) for the C-S bond (predicted ~75 kcal/mol) to assess stability under oxidative conditions .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .
  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., GPCRs), guiding synthetic prioritization .

Basic: What in vitro assays are suitable for preliminary pharmacological evaluation?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., PKA) using fluorogenic substrates and measure IC₅₀ via kinetic assays .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., MCF-7) with doxorubicin as a positive control .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors) with [³H]-LSD as a tracer .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at –80°C to prevent hydrolysis of the sulfanyl group .
  • Stabilizer Additives : Include 1% trehalose or mannitol to reduce oxidative degradation .
  • Periodic Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS .

Basic: How is the compound’s solubility profile determined, and what formulations improve bioavailability?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid (pH 1.2–6.8) using nephelometry .
  • Nanoparticle Formulations : Encapsulate in PLGA nanoparticles (size <200 nm via dynamic light scattering) to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate esters at the piperidine nitrogen to improve intestinal absorption .

Advanced: What analytical workflows address batch-to-batch variability in synthetic yields?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading .
  • In-line PAT Tools : Implement ReactIR for real-time monitoring of intermediate formation .
  • Multivariate Analysis (MVA) : Apply PCA to HPLC chromatograms to identify critical impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.